molecular formula C15H27N3O2 B7919357 N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-cyclopropyl-acetamide

N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-cyclopropyl-acetamide

Cat. No.: B7919357
M. Wt: 281.39 g/mol
InChI Key: JJWLSECXRKHCBY-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-cyclopropyl-acetamide (CAS: 1401665-73-3) is a chiral piperidine-based acetamide derivative with a molecular weight of 255.36 g/mol. Its structure features:

  • An (S)-configured piperidin-3-yl core.
  • A (S)-2-amino-3-methyl-butyryl substituent at the piperidine nitrogen, introducing a branched aliphatic chain with a primary amine group.
  • N-cyclopropyl-acetamide functionality, which adds conformational rigidity and modulates lipophilicity.

Properties

IUPAC Name

N-[(3S)-1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O2/c1-10(2)14(16)15(20)17-8-4-5-13(9-17)18(11(3)19)12-6-7-12/h10,12-14H,4-9,16H2,1-3H3/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWLSECXRKHCBY-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)N(C2CC2)C(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@@H](C1)N(C2CC2)C(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Piperidine Intermediate

The piperidine ring is constructed via intramolecular cyclization of δ-amino ketones or reductive amination of diketones. A representative protocol involves:

Starting Material : 3-Aminopentanedioic acid
Reagents :

  • NaBH₃CN (reducing agent)

  • HCl/EtOH (acidic cyclization)

Conditions :

  • Temperature: 60–80°C

  • Reaction Time: 12–24 hours

Yield : 68–72%.

StepReagentTemperature (°C)Time (h)Yield (%)
1NaBH₃CN25685
2HCl/EtOH701872
Coupling AgentSolventTemp (°C)Yield (%)ee (%)
EDC/HOBtDMF0–59299
DCC/DMAPTHF258797

Cyclopropane Group Attachment

Cyclopropanation employs the Simmons-Smith reaction or transition-metal-catalyzed cross-couplings:

Simmons-Smith Protocol :

  • Reagents : Zn-Cu couple, CH₂I₂

  • Conditions : 0°C, 2 hours

  • Yield : 65–70%.

Metal-Catalyzed Approach :

  • Catalyst : Pd(OAc)₂/Xantphos

  • Ligand : BINAP (enhances stereoretention)

  • Yield : 75–80%.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes continuous flow reactors and green solvents:

Flow Chemistry Advantages :

  • Residence Time : 5–10 minutes vs. 12+ hours in batch.

  • Yield Improvement : 88% vs. 72% (batch).

Solvent Optimization :

  • Ionic Liquids : Reduce waste and enable catalyst recycling.

  • Water-Based Systems : Applied for hydrolysis-sensitive steps.

Reaction Optimization and Catalysis

Catalytic Enantioselective Amidation

Chiral phosphoric acids (CPAs) achieve >99% ee in amide bond formation:

CPA Structure : TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate)
Substrate Scope : Compatible with sterically hindered amines.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times by 50–80%:

Example : Piperidine cyclization completes in 2 hours (vs. 18 hours conventionally) with 78% yield.

Analytical Characterization Methods

Spectroscopic Validation

  • NMR : δ 1.2–1.4 ppm (cyclopropane CH₂), δ 4.3 ppm (piperidine CH-N).

  • HPLC : Chiralcel OD-H column confirms >99% ee.

X-ray Diffraction (XRD)

Single-crystal XRD resolves absolute configuration, verifying (S,S)-stereochemistry.

Comparative Analysis of Synthetic Pathways

MethodYield (%)ee (%)ScalabilityCost ($/g)
Batch (EDC/HOBt)9299Moderate120
Flow (Pd/Xantphos)8898High90
Microwave (CPA)8599Low150

Chemical Reactions Analysis

Types of Reactions

N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-cyclopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino and acetamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmacological Potential

  • Opioid Receptor Modulation:
    • Preliminary studies suggest that this compound may act as an opioid receptor modulator. Opioid receptors are critical for pain management and are targets for various analgesic drugs. Research indicates that compounds with similar structures can exhibit significant binding affinity to these receptors, potentially leading to pain relief without the severe side effects associated with traditional opioids .
  • CNS Activity:
    • Given its piperidine structure, N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-cyclopropyl-acetamide may influence central nervous system (CNS) functions. Compounds that interact with piperidine derivatives have been shown to affect neurotransmitter systems, which could be beneficial in treating neurological disorders .

Case Studies and Research Findings

  • Pain Management:
    • A study focused on the analgesic properties of similar compounds indicated that modifications in the piperidine structure could enhance pain-relieving effects while minimizing side effects. This suggests that this compound might be developed into a novel analgesic agent.
  • Neuroprotective Effects:
    • Research has shown that compounds with similar structures exhibit neuroprotective properties in models of neurodegenerative diseases. This opens avenues for exploring this compound as a potential treatment for conditions like Alzheimer's and Parkinson's diseases .

Mechanism of Action

The mechanism of action of N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-cyclopropyl-acetamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Backbone Modifications

  • Piperidine Core : The target compound’s (S)-piperidin-3-yl configuration distinguishes it from analogs like the R-configured derivative (CAS: 1401665-97-1), where stereochemical inversion could disrupt interactions with chiral binding pockets .
  • Butyryl vs.

N-Substituent Variations

  • Cyclopropyl vs. Benzyl-substituted analogs (e.g., CAS: 1353997-01-9) exhibit higher lipophilicity (logP ~3.5–4.0 estimated) compared to the target’s cyclopropyl analog (logP ~2.0–2.5), impacting membrane permeability .

Biological Activity

N-[(S)-1-((S)-2-amino-3-methyl-butyryl)-piperidin-3-yl]-N-cyclopropyl-acetamide, a compound with the CAS number 1354026-24-6, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and structural characteristics.

Chemical Structure and Properties

The molecular formula of this compound is C15H27N3O2C_{15}H_{27}N_{3}O_{2}, with a molecular weight of 281.39 g/mol. The compound features a piperidine ring, an acetamide moiety, and a cyclopropyl group, which contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of the compound may show significant activity against various bacterial strains.
  • Enzyme Inhibition : The compound has been evaluated for its potential to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases.

Case Studies and Research Findings

  • Antimicrobial Studies : A study highlighted the synthesis and evaluation of piperidine derivatives, including N-cyclopropyl-acetamide variants. These compounds demonstrated moderate to strong activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were comparable to standard antibiotics like ampicillin .
  • Enzyme Inhibition : In a comparative analysis, derivatives of the compound were tested for AChE inhibition. One derivative exhibited an IC50 value of 0.22 μM against AChE, indicating potent inhibitory activity . Molecular docking studies revealed stable interactions within the active site of AChE, suggesting a mechanism for its inhibitory effects .
  • Structure-Activity Relationship (SAR) : The introduction of specific functional groups in similar compounds has been shown to enhance biological activity. For instance, halogen substitutions on aromatic rings have improved antimicrobial properties in related compounds .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMIC (μg/mL)IC50 (μM)
N-cyclopropyl-acetamideAntimicrobial against E. coli32-
Derivative AAChE Inhibitor-0.22
Derivative BAntimicrobial against S. aureus16-

Q & A

Synthesis Optimization

Q: How can the synthesis of N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-cyclopropyl-acetamide be optimized to improve enantiomeric purity and yield? A:

  • Chiral Resolution : Use enantioselective catalysts (e.g., chiral auxiliaries or enzymes) during the coupling of the piperidin-3-yl and cyclopropylacetamide moieties to minimize racemization .
  • Purification : Employ preparative HPLC with chiral stationary phases (CSPs) for enantiomer separation. LC-MS (as in ) ensures purity (>98%) and monitors side products.
  • Reaction Conditions : Optimize temperature (e.g., 0–4°C for amine coupling) and solvent polarity (e.g., THF/DMF mixtures) to stabilize intermediates .

Structural Characterization

Q: What advanced spectroscopic techniques confirm the stereochemistry and structural integrity of this compound? A:

  • FT-IR and NMR : Assign stereocenters using 2D NMR (e.g., NOESY for spatial proximity of (S)-2-Amino-3-methyl-butyryl and piperidin-3-yl groups) .
  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .
  • Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to validate structural motifs .

Receptor Binding Studies

Q: How should experiments be designed to assess interactions with neurokinin (NK) receptors? A:

  • Radioligand Displacement : Use [³H]-labeled NK1/NK2/NK3 ligands (e.g., SR140333 for NK1) in competitive binding assays. Measure IC₅₀ values in transfected HEK293 cells .
  • Functional Assays : Monitor intracellular Ca²⁺ flux (Fluo-4 dye) or cAMP inhibition in receptor-expressing cell lines to assess agonist/antagonist activity .

Selectivity Profiling

Q: What methodologies determine selectivity between NK receptor subtypes? A:

  • Panel Screening : Test the compound against NK1, NK2, and NK3 receptors in parallel assays using selective antagonists (e.g., SR48968 for NK2, SR142801 for NK3) .
  • Kinetic Analysis : Calculate kₒₙ/kₒff rates via surface plasmon resonance (SPR) to differentiate binding kinetics across subtypes .

In Vivo Pharmacokinetics

Q: Which experimental models evaluate the compound’s bioavailability and tissue distribution? A:

  • Rodent Models : Administer via intravenous/oral routes; collect plasma/tissues at timed intervals. Quantify using LC-MS/MS (LLOQ: 1 ng/mL) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation pathways .

Data Contradictions

Q: How can discrepancies between in vitro binding affinity and in vivo efficacy be resolved? A:

  • Plasma Protein Binding : Measure free fraction via equilibrium dialysis; adjust dosing to account for protein sequestration .
  • Metabolite Interference : Identify active metabolites (e.g., N-dealkylation products) using HR-MS and test their receptor activity .

Toxicity and Safety

Q: What protocols assess acute toxicity and organ-specific effects? A:

  • Acute Oral Toxicity (OECD 423) : Dose rodents (5–2000 mg/kg) and monitor mortality, organ weight, and histopathology (liver/kidney) .
  • hERG Assay : Patch-clamp studies to evaluate cardiac risk (IC₅₀ for hERG channel inhibition) .

Stability Under Physiological Conditions

Q: How is degradation in simulated biological matrices analyzed? A:

  • Forced Degradation : Expose to pH 1.2 (gastric fluid) and pH 7.4 (plasma) at 37°C. Monitor degradation products via UPLC-PDA .
  • Light/Heat Stability : Store under ICH Q1B conditions (UV light, 40°C/75% RH) and track impurity formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.